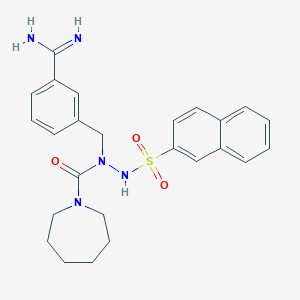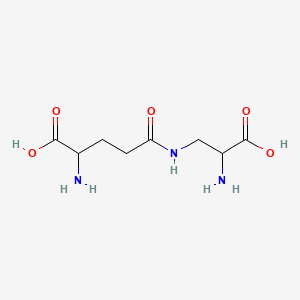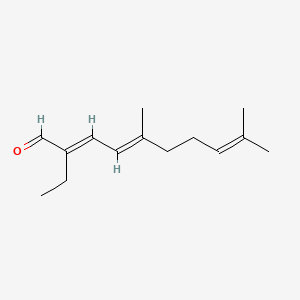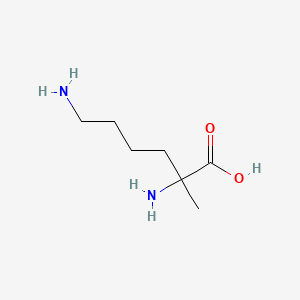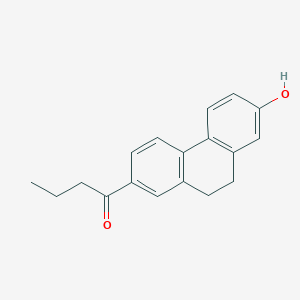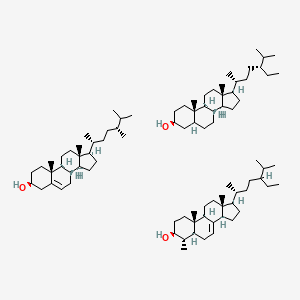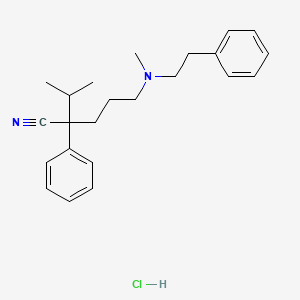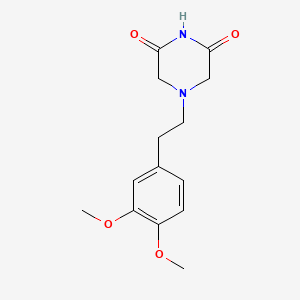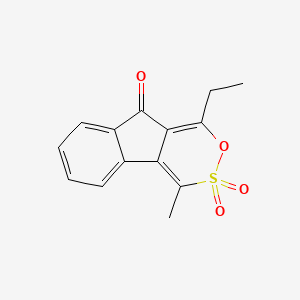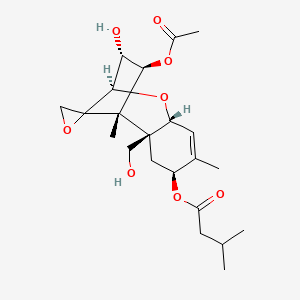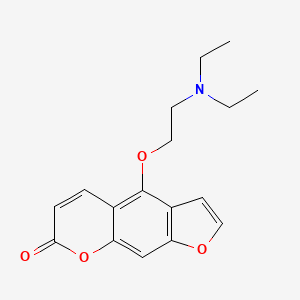
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with a diethylaminoethoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one typically involves the reaction of a furochromene derivative with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furochromene derivative with a hydroxyl group, while reduction may produce a dihydrofurochromene compound.
Aplicaciones Científicas De Investigación
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The furochromene core may also play a role in the compound’s overall biological effects.
Comparación Con Compuestos Similares
- 4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one
- 7-Amino-4-methylcoumarin
- 2-(Diethylamino)ethanol
Comparison: Compared to similar compounds, 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is unique due to its specific substituent groups and the resulting chemical and biological properties. Its diethylaminoethoxy group distinguishes it from other furochromenes and coumarins, potentially offering different reactivity and applications.
Propiedades
Número CAS |
65799-69-1 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
4-[2-(diethylamino)ethoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H19NO4/c1-3-18(4-2)8-10-21-17-12-5-6-16(19)22-15(12)11-14-13(17)7-9-20-14/h5-7,9,11H,3-4,8,10H2,1-2H3 |
Clave InChI |
YQWYIAAGSFGJFL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


